molecular formula C27H23N3O3S B11574161 (5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11574161
M. Wt: 469.6 g/mol
InChI Key: SRRKBSCIMBBEBA-XLNRJJMWSA-N
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Description

(5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of 2-(2-METHOXYPHENOXY)ETHYLAMINE with an appropriate indole precursor under acidic conditions.

    Condensation Reaction: The indole derivative is then condensed with a suitable aldehyde to form the intermediate compound.

    Cyclization and Sulfur Introduction: The intermediate undergoes cyclization and introduction of the sulfur atom to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

(5Z)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C27H23N3O3S/c1-32-24-13-7-8-14-25(24)33-16-15-29-18-19(21-11-5-6-12-23(21)29)17-22-26(31)30(27(34)28-22)20-9-3-2-4-10-20/h2-14,17-18H,15-16H2,1H3,(H,28,34)/b22-17-

InChI Key

SRRKBSCIMBBEBA-XLNRJJMWSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

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